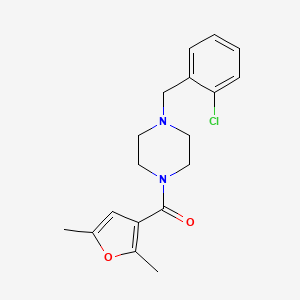![molecular formula C16H20N2O3 B5151638 N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine, also known as NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogen that has gained popularity in recent years due to its ability to produce intense psychedelic experiences. Despite its potential therapeutic benefits, NBOMe is still largely unexplored, and its long-term effects on the human body are not yet fully understood.
Wirkmechanismus
N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the 5-HT2A receptor is responsible for the hallucinogenic effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still largely unknown, although studies have shown that it can cause a range of effects on the body. These effects include changes in heart rate and blood pressure, altered perception of time and space, and changes in mood and emotions. This compound has also been shown to cause changes in brain activity, particularly in the areas of the brain responsible for sensory perception and emotion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine in lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the mechanisms of perception and cognition in the brain. However, the use of this compound in lab experiments is also limited by its potential toxicity and the lack of knowledge about its long-term effects on the body.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine. One area of research involves the development of safer and more effective versions of the compound that can be used for therapeutic purposes. Another area of research involves the exploration of the long-term effects of this compound on the brain and body, particularly in relation to its potential for addiction and other adverse effects. Finally, researchers are also interested in exploring the potential use of this compound as a tool for understanding the mechanisms of perception and cognition in the brain.
Synthesemethoden
N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine is synthesized through a complex chemical process that involves the use of various reagents and solvents. The most common method of synthesis involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of chemical reactions that ultimately yield this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic uses as well as its pharmacological properties. One area of research involves the use of this compound as a potential treatment for depression and anxiety disorders. Preliminary studies have shown that this compound may be effective in reducing symptoms of depression and anxiety, although further research is needed to confirm these findings.
Eigenschaften
IUPAC Name |
N-methyl-N-[[5-(3-nitrophenyl)furan-2-yl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-10-17(2)12-15-8-9-16(21-15)13-6-5-7-14(11-13)18(19)20/h5-9,11H,3-4,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSTVYYIDFGAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)

![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)

![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate](/img/structure/B5151618.png)
![2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
